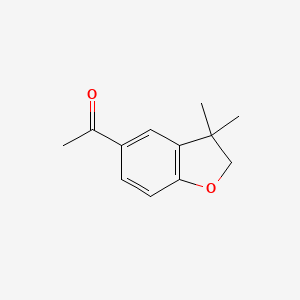
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-4-5-11-10(6-9)12(2,3)7-14-11/h4-6H,7H2,1-3H3 |
Clé InChI |
WNHBIMBVWYTQOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OCC2(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of a compound like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” typically involves several synthetic routes. These routes may include:
Direct Synthesis: Combining precursor molecules under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound from simpler molecules.
Multi-step Synthesis: Involving several intermediate steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Producing the compound in large batches, ensuring consistency and quality.
Continuous Flow Processing: A more modern approach where the compound is produced continuously, allowing for greater efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including as drugs or diagnostic agents.
Industry
Industrially, these compounds can be used in the production of materials, coatings, and other chemical products.
Mécanisme D'action
The mechanism of action for compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Conclusion
While specific details about “this compound” are limited, understanding its general chemical properties, preparation methods, reactions, applications, and mechanism of action provides valuable insights. This compound, like many others, holds potential for significant contributions to science and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


